molecular formula C13H13N3O2 B8479716 2-Hydrazino-N-(naphth-1-ylmethyl)-2-oxo-acetamide

2-Hydrazino-N-(naphth-1-ylmethyl)-2-oxo-acetamide

Cat. No. B8479716
M. Wt: 243.26 g/mol
InChI Key: ICILUGSRXPPICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07906539B2

Procedure details

1.25 ml 1-aminomethylnaphthalene are added to a solution of 1.0 g methyl hydrazino-oxo-acetate in 10 ml of methanol. The solution is stirred for 16 h at ambient temperature and then some of the methanol is eliminated. The precipitate is separated off, washed with diethyl ether, and dried.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[NH:13]([C:15](=[O:20])[C:16](OC)=[O:17])[NH2:14]>CO>[NH:13]([C:15](=[O:20])[C:16]([NH:1][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1)=[O:17])[NH2:14]

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
NCC1=CC=CC2=CC=CC=C12
Name
Quantity
1 g
Type
reactant
Smiles
N(N)C(C(=O)OC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 16 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate is separated off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
N(N)C(C(=O)NCC1=CC=CC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.